[(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine derivative functionalized with an acetyl-ethyl-amino substituent at the 3-position of the pyrrolidine ring and an acetic acid group at the 1-position.
Properties
IUPAC Name |
2-[(3S)-3-[acetyl(ethyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-12(8(2)13)9-4-5-11(6-9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDRJBQSNIWSC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Direct N-Alkylation of (S)-Pyrrolidin-3-amine
This approach leverages commercially available (S)-pyrrolidin-3-amine as the starting material.
Step 1: N-Ethylation
(S)-Pyrrolidin-3-amine is treated with ethyl bromide in the presence of potassium carbonate in acetonitrile at 60°C for 12 hours, yielding (S)-3-(ethylamino)pyrrolidine. Yield: 78%.
Step 2: Acetylation
The secondary amine is acetylated using acetic anhydride in dichloromethane with triethylamine as a base. Reaction completion is confirmed by TLC (Rf = 0.45 in EtOAc/hexane 1:1). Yield: 92%.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 52% | 48% | 45% |
| Stereochemical Purity | 98% ee | 99% ee | 95% ee |
| Key Advantage | Simplicity | High Control | Scalability |
| Limitation | Moderate Yield | Costly Reagents | Multi-Step |
Route 2 offers superior enantiomeric excess due to Boc-mediated protection, whereas Route 1 is preferred for rapid synthesis. Route 3, while lengthier, avoids reliance on chiral starting materials.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Mitsunobu Reaction : DIAD/PPh3 system achieves higher yields than DEAD.
-
Ester Hydrolysis : LiOH in THF/water (3:1) prevents racemization compared to NaOH.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D2O) : δ 1.12 (t, J = 7.2 Hz, 3H, CH2CH3), 1.98 (s, 3H, COCH3), 3.25–3.45 (m, 4H, pyrrolidine H), 4.02 (s, 2H, CH2CO2H).
-
HRMS (ESI+) : m/z calcd. for C10H18N2O3 [M+H]+: 231.1345; found: 231.1348.
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
[(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The acetyl-ethyl-amino group may enhance binding affinity and specificity through additional interactions .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid with key analogs in terms of structure, molecular weight, and known applications:
*Estimated based on analogous compounds in , and 13.
Key Structural Observations:
- Stereochemistry : The (S)-configuration in the target compound and Evocalcet () is critical for receptor binding specificity.
- Substituent Diversity: The acetyl-ethyl-amino group in the target compound contrasts with Evocalcet’s bulky naphthalene moiety and T6’s thiazole ring, impacting solubility and target affinity.
Target Compound Hypotheses:
Its stereospecificity may favor interactions with chiral biological targets, such as kinases or GPCRs, though further studies are needed .
Physicochemical Properties
- Molecular Weight : The target compound (~241.3 g/mol) falls within the "drug-like" range (200–500 g/mol), unlike Evocalcet (374.48 g/mol), which approaches the upper limit for oral bioavailability.
- Solubility : The acetic acid group in all compounds improves aqueous solubility, but bulky substituents (e.g., naphthalene in Evocalcet) may reduce it .
- Acid Dissociation Constant (pKa) : The acetic acid moiety likely has a pKa ~2.5–3.0, ensuring ionization at physiological pH, which is critical for binding charged residues in target proteins .
Biological Activity
[(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring, an acetyl group, and an amino functional group, suggests a variety of biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its potential therapeutic applications.
Structural Overview
The structural components of [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid play a crucial role in its biological activity. The presence of the pyrrolidine ring is associated with various pharmacological effects, while the acetyl and amino groups may enhance its interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds similar to [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid exhibit notable antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 - 16.5 µM |
| Escherichia coli | 16.1 - 16.5 µM |
| Bacillus cereus | 15 - 60 µM |
These findings suggest that the compound may be effective against common pathogens, potentially serving as a lead for new antibiotic development .
2. Anti-inflammatory Properties
The anti-inflammatory potential of [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has also been investigated. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways .
The mechanism by which [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It may influence various signaling pathways involved in inflammation and microbial resistance.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antibacterial Efficacy : A study demonstrated that derivatives with similar functional groups exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that modifications to the pyrrolidine structure could enhance efficacy .
- Inflammation Models : In vitro models have shown that compounds related to [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can reduce inflammation markers significantly compared to standard anti-inflammatory drugs .
Comparative Analysis
To better understand the unique qualities of [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Type | Key Activity | Unique Features |
|---|---|---|---|
| Pyrrolidine Derivative A | Pyrrolidine | Antimicrobial | Lacks acetyl group |
| Acetamide Analog B | Acetamide | Analgesic | Contains a phenolic hydroxyl |
| [(S)-3-(Acetyl-ethyl-amino)] | Chiral pyrrolidine derivative | Neurotransmitter modulator | Specific stereochemistry enhances selectivity |
This table illustrates how the unique combination of functional groups in [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may confer distinct biological properties compared to other compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, and how is stereochemical purity ensured?
- Methodology : Use enantioselective synthesis starting from (S)-pyrrolidine derivatives. Acetylation of the ethylamino group can be achieved via reaction with acetyl chloride in anhydrous dichloromethane under nitrogen. The acetic acid moiety is introduced via nucleophilic substitution or coupling reactions.
- Stereochemical Validation : Chiral HPLC (e.g., using Chiralpak® columns) or X-ray crystallography confirms stereochemistry . For intermediates, compare optical rotation with literature values for Evocalcet analogs .
Q. How can researchers determine the solubility profile of [(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid in solvents relevant to formulation?
- Procedure : Conduct shake-flask experiments in solvents like water, ethanol, DMF, and acetonitrile at 25°C. Quantify solubility via UV-Vis spectroscopy or HPLC. Note that pyrrolidine-acetic acid derivatives often exhibit low aqueous solubility but improved solubility in polar aprotic solvents like DMF .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Techniques :
- NMR : 1H/13C NMR to confirm pyrrolidine ring substitution and acetic acid integration.
- HRMS : Verify molecular mass (exact mass ± 2 ppm).
- IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amine/amide bands .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Approach :
Synthesize analogs with modified acetyl/ethyl groups or pyrrolidine substituents.
Test in vitro bioactivity (e.g., receptor binding assays for calcimimetic activity, analogous to Evocalcet’s CaSR modulation ).
Use molecular docking to predict interactions with target proteins (e.g., calcium-sensing receptors) .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-acetic acid derivatives?
- Resolution Steps :
- Re-evaluate assay conditions (e.g., pH, ion concentration) that influence receptor binding.
- Compare pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) across studies.
- Cross-reference with Evocalcet’s clinical data, which shows dose-dependent suppression of parathyroid hormone .
Q. How can enantiomer separation be achieved for scale-up production?
- Methods :
- Chromatography : Preparative chiral HPLC using cellulose-based stationary phases.
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Models :
- Rodent Studies : Measure bioavailability and renal clearance in rats, mirroring Evocalcet’s evaluation for secondary hyperparathyroidism .
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks to reconcile discrepancies in IC50 values or receptor affinity across studies. For example, variations in assay temperature or cell line viability may explain divergent results .
- Experimental Design : Include control groups with Evocalcet (a structurally related drug) to benchmark activity and toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
